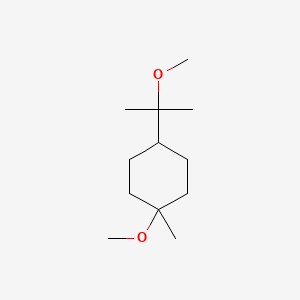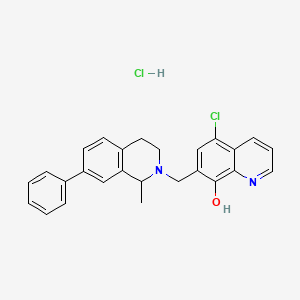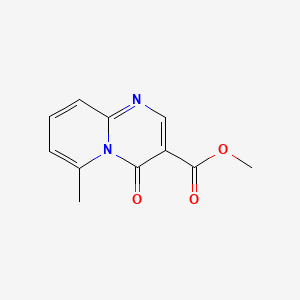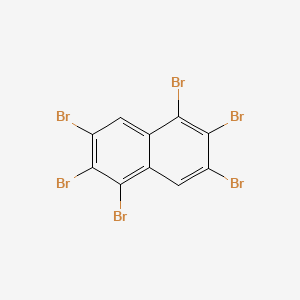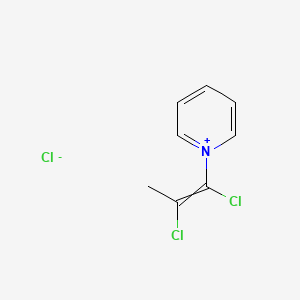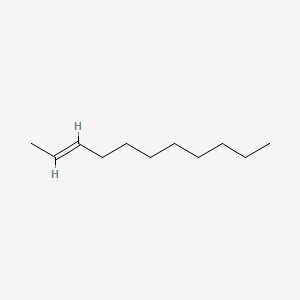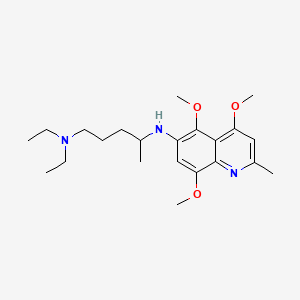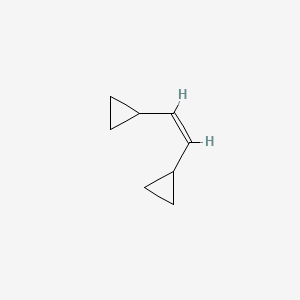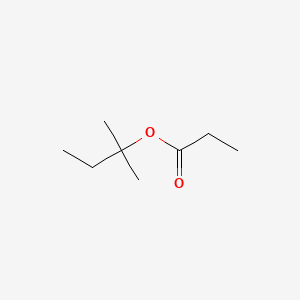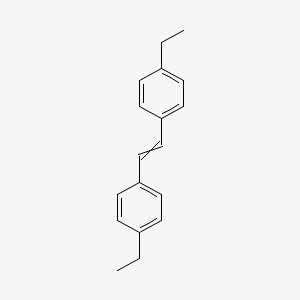
1,1'-(Ethene-1,2-diyl)bis(4-ethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is an organic compound with the molecular formula C18H20 It is a derivative of ethene where two 4-ethylbenzene groups are attached to the ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) can be synthesized through several methods. One common method involves the reaction of 4-ethylbenzyl chloride with sodium ethoxide in ethanol, followed by a coupling reaction with ethylene . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Industrial Production Methods
In industrial settings, the production of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) may involve large-scale coupling reactions using continuous flow reactors. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethene group to an ethane group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Ethane derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) involves its interaction with various molecular targets The ethene group can participate in π-π interactions with aromatic systems, while the benzene rings can undergo electrophilic and nucleophilic reactions
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethene-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-chlorobenzene): Chlorine atoms replace the ethyl groups.
1,1’-(Ethene-1,2-diyl)bis(4-methoxybenzene): Methoxy groups instead of ethyl groups.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(4-ethylbenzene) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties. The ethyl groups can enhance the compound’s solubility in organic solvents and affect its reactivity compared to similar compounds with different substituents .
Properties
CAS No. |
25347-49-3 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-ethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3 |
InChI Key |
ARMZPPPVLJNLHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


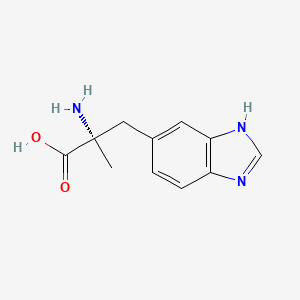
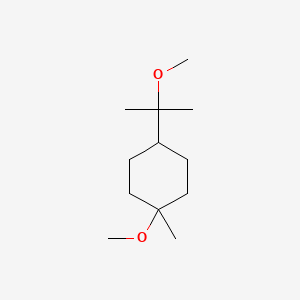
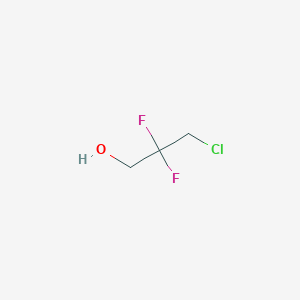
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
